molecular formula C23H16Cl2N4OS B7730168 (E)-2-cyano-N-(5-(2,3-dichlorobenzyl)thiazol-2-yl)-3-(1-methyl-1H-indol-3-yl)acrylamide

(E)-2-cyano-N-(5-(2,3-dichlorobenzyl)thiazol-2-yl)-3-(1-methyl-1H-indol-3-yl)acrylamide

Cat. No.: B7730168
M. Wt: 467.4 g/mol
InChI Key: POFKLXRAGORUQQ-OQLLNIDSSA-N
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Description

(E)-2-cyano-N-(5-(2,3-dichlorobenzyl)thiazol-2-yl)-3-(1-methyl-1H-indol-3-yl)acrylamide is a useful research compound. Its molecular formula is C23H16Cl2N4OS and its molecular weight is 467.4 g/mol. The purity is usually 95%.
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Biological Activity

(E)-2-cyano-N-(5-(2,3-dichlorobenzyl)thiazol-2-yl)-3-(1-methyl-1H-indol-3-yl)acrylamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

  • Molecular Formula: C23H16Cl2N4OS
  • Molecular Weight: 467.4 g/mol
  • IUPAC Name: this compound

The structure includes a cyano group, a thiazole ring, and an indole moiety, which contribute to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Preparation of the Thiazole Ring: Initial formation of the thiazole ring is crucial.
  • Introduction of the Dichlorobenzyl Group: This step enhances the compound's reactivity.
  • Formation of the Cyano Group and Acrylamide Structure: The final steps involve careful control of reaction conditions to ensure high yield and purity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. coli0.18 ± 0.06 mg/mL
S. aureus10 µg/mL
B. subtilis10 µg/mL

These findings suggest that the compound may act as a potential lead in developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In various cancer cell lines, it has demonstrated the ability to inhibit cell proliferation and induce apoptosis. Notably, structure–activity relationship (SAR) studies indicate that specific substitutions on the thiazole ring enhance its cytotoxic effects against cancer cells.

The proposed mechanism of action involves the interaction of the compound with specific molecular targets within microbial and cancer cells:

  • Enzyme Inhibition: The thiazole and indole moieties are believed to interact with enzymes critical for cell survival.
  • Cell Membrane Disruption: The lipophilic nature of the dichlorobenzyl group may facilitate penetration into cell membranes, leading to disruption of cellular integrity.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against Gram-negative and Gram-positive bacteria. The results indicated that compounds with dichloro substitutions exhibited superior activity compared to those with other substituents, highlighting the importance of electronic effects in microbial inhibition .

Study 2: Anticancer Properties

In a separate investigation focused on cancer cell lines, this compound was found to induce apoptosis through activation of caspase pathways. The study reported an IC50 value significantly lower than standard chemotherapeutic agents, suggesting its potential as a novel anticancer therapeutic .

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that (E)-2-cyano-N-(5-(2,3-dichlorobenzyl)thiazol-2-yl)-3-(1-methyl-1H-indol-3-yl)acrylamide exhibits notable antimicrobial properties. Research has demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

Anticancer Properties

The compound has also been investigated for its anticancer activity. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. These findings highlight its potential therapeutic applications in oncology .

Drug Development

Given its unique structural features, this compound serves as a valuable building block in drug design. Its ability to modulate biological targets makes it an attractive candidate for further modifications aimed at enhancing efficacy and specificity against particular diseases .

Material Science

In material science, this compound can be utilized in the development of new polymers or coatings due to its chemical stability and reactivity. Its incorporation into polymer matrices may enhance mechanical properties and thermal stability .

Chemical Processes

The compound can also play a role in various chemical processes as a reagent or catalyst in organic synthesis. Its ability to undergo oxidation and reduction reactions expands its utility in synthetic organic chemistry .

Case Studies

StudyFindingsImplications
Antimicrobial ActivityDemonstrated effectiveness against Gram-positive and Gram-negative bacteriaPotential for new antibiotic development
Anticancer ResearchInduced apoptosis in cancer cell linesOpportunities for cancer therapy development
Material Science ApplicationEnhanced properties in polymer compositesInnovation in material formulations

Properties

IUPAC Name

(E)-2-cyano-N-[5-[(2,3-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(1-methylindol-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16Cl2N4OS/c1-29-13-16(18-6-2-3-8-20(18)29)9-15(11-26)22(30)28-23-27-12-17(31-23)10-14-5-4-7-19(24)21(14)25/h2-9,12-13H,10H2,1H3,(H,27,28,30)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POFKLXRAGORUQQ-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C=C(C#N)C(=O)NC3=NC=C(S3)CC4=C(C(=CC=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)/C=C(\C#N)/C(=O)NC3=NC=C(S3)CC4=C(C(=CC=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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